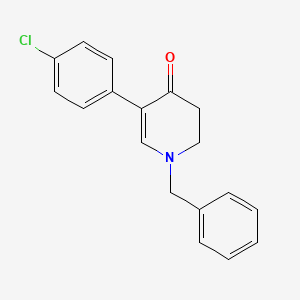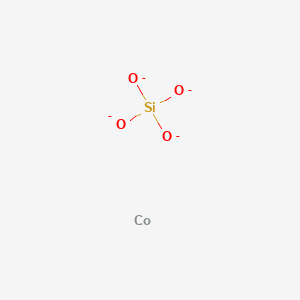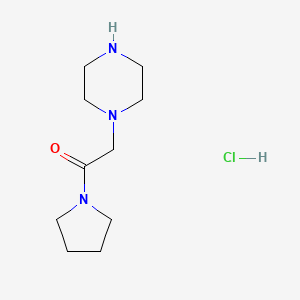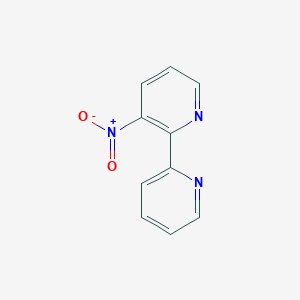![molecular formula C11H14N2 B1499412 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine] CAS No. 463303-91-5](/img/structure/B1499412.png)
5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine]
Overview
Description
5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2’-pyrrolidine] is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.24 . It has diverse applications in scientific research and offers an intriguing molecular structure, making it a promising candidate for drug discovery and material science investigations.
Synthesis Analysis
While there is no direct synthesis information available for 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2’-pyrrolidine], a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has been synthesized through the direct oxidation of 2,3-cyclopentenopyridine analogues using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Physical And Chemical Properties Analysis
The molecular formula of 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2’-pyrrolidine] is C11H14N2, and it has a molecular weight of 174.24 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current literature.Scientific Research Applications
Pharmaceutical and Antimicrobial Research
- Pharmaceutical Research : This compound is significantly used in pharmaceutical research. Specifically, it serves as a side-chain in the production of the fourth-generation Cefpirome, highlighting its importance in antibiotic development (Fu Chun, 2007).
- Antimicrobial and Antifungal Activity : Studies have revealed that spiro pyrrolidines, which include derivatives of 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine], exhibit notable antibacterial and antifungal activities. This class of compounds has shown efficacy against various human pathogenic bacteria and dermatophytic fungi (A. A. Raj et al., 2003).
Material Synthesis and Chemistry
- Synthesis of Plant Protection Agents and Resins : The compound is used in the synthesis of various materials, including plant protection agents, synthetic resins, antioxidants, and plastics. This diverse application in material synthesis underscores its versatility in chemical research (Fu Chun, 2007).
- Biological Activities and Synthesis Methods : The compound exhibits different biological activities, such as antiulcer and anticancer properties. Its synthesis involves various methods like thermal rearrangement and Friedlander condensation reaction, demonstrating its chemical adaptability (Chen Li-gong, 2004).
Advanced Chemical Research
- Development of Spiro Compounds : Spiro compounds, which include 5,6-Dihydrospiro[cyclopenta[C]pyridine-7,2'-pyrrolidine], are pivotal in pharmaceutical applications. The development of methods for constructing dispirocycles containing pyrrolidine and γ-lactam rings shows the compound's significance in advanced synthetic chemistry (Hiromasa Yokoe et al., 2023).
Safety and Hazards
According to the safety data sheet, precautions should be taken to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
spiro[5,6-dihydrocyclopenta[c]pyridine-7,2'-pyrrolidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-4-11(13-6-1)5-2-9-3-7-12-8-10(9)11/h3,7-8,13H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOIZGUVVOQOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC3=C2C=NC=C3)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658390 | |
| Record name | 5,6-Dihydrospiro[cyclopenta[c]pyridine-7,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
463303-91-5 | |
| Record name | 5,6-Dihydrospiro[cyclopenta[c]pyridine-7,2'-pyrrolidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



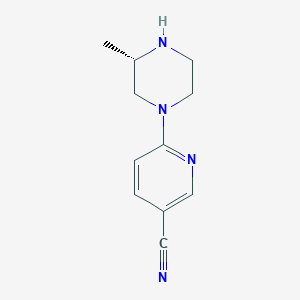



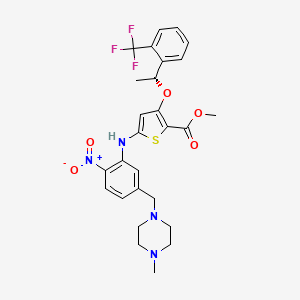
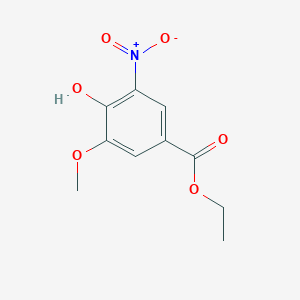

![2-Benzyl-2,6-diazaspiro[3.5]nonane](/img/structure/B1499351.png)
